molecular formula C19H22ClN3O B6458321 2-{1-[(2-chloro-3-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549027-79-2

2-{1-[(2-chloro-3-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6458321
CAS No.: 2549027-79-2
M. Wt: 343.8 g/mol
InChI Key: MUAOGUKNUMLUGE-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolopyrrole derivative fused with a pyridine moiety. The structure comprises an octahydropyrrolo[2,3-c]pyrrole core substituted at the 1-position with a 2-chloro-3-methoxybenzyl group and at the 5-position with a pyridine ring.

Properties

IUPAC Name

1-[(2-chloro-3-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-24-17-6-4-5-15(19(17)20)12-22-10-8-14-11-23(13-16(14)22)18-7-2-3-9-21-18/h2-7,9,14,16H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAOGUKNUMLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Octahydropyrrolo[2,3-c]pyrrole-Pyridine Scaffolds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 2-Chloro-3-methoxybenzyl at 1-position; pyridine at 5-position C₂₀H₂₁ClN₃O 354.85 g/mol Chloro and methoxy groups enhance lipophilicity; pyridine aids solubility. N/A
5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Trifluoromethyl-pyridine; sulfonyl-linked pyrazole C₁₈H₂₂F₃N₅O₂S 429.46 g/mol Sulfonyl group increases polarity; trifluoromethyl enhances metabolic stability.
2-[1-(3-Chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine 3-Chloro-2-methylbenzenesulfonyl at 1-position C₁₈H₂₀ClN₃O₂S 393.89 g/mol Sulfonyl group improves solubility; chloro-methyl substitution modulates steric effects.
2-[1-(2-Phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine Phenylethanesulfonyl at 1-position; trifluoromethyl-pyridine C₂₁H₂₂F₃N₃O₂S 449.48 g/mol Extended hydrophobic chain may enhance membrane permeability.

Key Differences and Implications

Substituent Effects on Solubility :

  • The target compound’s 2-chloro-3-methoxybenzyl group confers moderate lipophilicity (clogP ~3.2 estimated), whereas sulfonyl-containing analogs (e.g., ) exhibit higher polarity due to the sulfonyl moiety, reducing clogP to ~2.5–2.7.
  • The trifluoromethyl group in further enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound.

Synthetic Accessibility: Analogs with sulfonyl substituents (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with pyrrolopyrrole intermediates, as inferred from general methods in and .

Commercial Availability: Sulfonyl-substituted analogs (e.g., , CAS 2549008-87-7) are commercially available at research-scale quantities (e.g., $57–$79/μmol), indicating established synthetic routes .

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